For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trioctylamine: Chemical Formula, Structure, and Applications
This technical guide provides a comprehensive overview of trioctylamine, a tertiary amine with significant applications in various industrial and research settings. The document details its chemical formula, structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an extractant in hydrometallurgy.
Chemical Formula and Structure
Trioctylamine is an aliphatic tertiary amine. The nitrogen atom is bonded to three octyl groups.
Synonyms: Tri-n-octylamine, TOA, Tricaprylylamine.[6][8]
Structural Representation:
Caption: Molecular structure of Trioctylamine.
Physicochemical Properties
Trioctylamine is a clear, colorless to pale yellow, oily liquid at room temperature.[1][3] It has a characteristic amine-like odor.[3][8] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₁N | [1][2][3][4][5] |
| Molecular Weight | 353.67 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | -34 °C | [1][2] |
| Boiling Point | 365-367 °C at 1 atm | [1][2] |
| Density | 0.810 g/mL at 20 °C | [1][2] |
| Refractive Index | n20/D 1.449 | [1][2] |
| Solubility in Water | 0.050 mg/L | [1][2] |
| Solubility in Organic Solvents | Soluble in chloroform, alcohols, ethers, and non-polar solvents.[1][2][6] | |
| Viscosity | 7.862 mPa·s | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
Synthesis of Trioctylamine
Trioctylamine is commercially synthesized via the reaction of octanol with ammonia in the presence of a catalyst.[1][6] Another method involves the reaction of dioctylamine with n-octanol.
Caption: General workflow for the synthesis of Trioctylamine.
Experimental Protocol: Synthesis from Dioctylamine and n-Octanol
This protocol is based on a patented method for the preparation of tri-n-octylamine.[9]
Materials:
-
Dioctylamine
-
n-Octanol
-
Alkaline earth oxide catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Reaction vessel (e.g., 500 mL four-necked flask) equipped with a hydrogen circulation system and a division box.
Procedure:
-
Charge the reactor with 150 g of dioctylamine, 89 g of n-octanol, and 1.5 g of alkaline earth oxide catalyst.[9]
-
Purge the reactor with nitrogen gas, followed by hydrogen gas.[9]
-
Reduce the catalyst under a nitrogen atmosphere at a temperature of 160-180 °C for 1 hour.[9]
-
Increase the reaction temperature to 210-220 °C.[9]
-
Water will be generated as a byproduct of the reaction. Continue the reaction for approximately 5 hours, or until water is no longer being produced.[9]
-
Monitor the reaction progress by taking samples for Gas Chromatography (GC) analysis. The reaction is considered complete when the dioctylamine content is ≤ 2 wt.%.[9]
-
Upon completion, cool the crude trioctylamine product.
-
Allow the product to sediment.
-
Purify the trioctylamine by rectification (distillation).
Applications
Trioctylamine has a wide range of industrial applications, primarily due to its ability to act as a metal extractant, a catalyst, and a surfactant.[4][8]
-
Solvent Extraction in Hydrometallurgy: Trioctylamine is extensively used as an extractant for the separation and purification of various metals, including cobalt, nickel, rare earth elements, and precious metals.[4][10]
-
Extraction of Organic Acids: It is employed to extract organic acids from aqueous solutions.[1]
-
Catalysis: It can act as a phase transfer catalyst in various chemical reactions.[4][6]
-
Surfactants and Emulsifiers: Its amphiphilic nature makes it suitable for use as a surfactant and emulsifier in the polymer industry.[4]
-
Corrosion Inhibition: Trioctylamine can form a protective layer on metal surfaces, thus inhibiting corrosion.[4]
Experimental Protocol: Liquid-Liquid Extraction of Cobalt (II)
This protocol describes a typical laboratory procedure for the solvent extraction of cobalt (II) from an acidic chloride medium using trioctylamine.[7]
Materials:
-
Trioctylamine (TOA)
-
Kerosene (as diluent)
-
Cobalt (II) chloride (CoCl₂)
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Separatory funnels
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of the Aqueous Phase (Feed Solution):
-
Preparation of the Organic Phase:
-
Extraction Procedure:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases (O/A ratio of 1:1).
-
Shake the funnel vigorously for at least 10 minutes to ensure equilibration.[7]
-
Allow the two phases to separate completely.
-
Collect the aqueous phase (raffinate) for analysis.
-
-
Analysis:
-
Determine the concentration of cobalt in the initial aqueous phase and in the raffinate using a UV-Visible spectrophotometer by the thiocyanate method at 625 nm.[7]
-
Calculate the percentage of cobalt extracted into the organic phase.
-
Caption: Experimental workflow for Cobalt (II) extraction.
Safety and Handling
Trioctylamine is a chemical that requires careful handling.
-
Hazards: It can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.[11][12]
-
Handling: Use in a well-ventilated area.[11] Avoid breathing vapors.[11] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[12]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with trioctylamine.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trioctylamine | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. doi.nrct.go.th [doi.nrct.go.th]
- 8. jps.usm.my [jps.usm.my]
- 9. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trioctylamine (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]
- 13. Catalytic Amination of Octanol for Synthesis of Trioctylamine and Catalyst Characterization [ouci.dntb.gov.ua]
